2-Chloro-4-(methoxymethoxy)phenol

Description

Properties

Molecular Formula |

C8H9ClO3 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-chloro-4-(methoxymethoxy)phenol |

InChI |

InChI=1S/C8H9ClO3/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3 |

InChI Key |

XQHBSRYPVNYQOT-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Methoxymethoxy Phenol

Chemical Structure and Formula

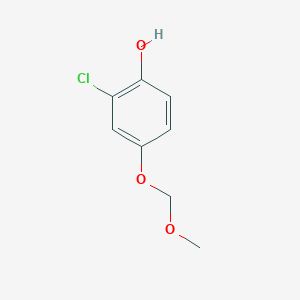

The structure of 2-Chloro-4-(methoxymethoxy)phenol consists of a phenol (B47542) ring substituted with a chlorine atom at the second position and a methoxymethoxy group at the fourth position.

Synthesis and Manufacturing

Detailed information regarding the specific synthesis routes and industrial-scale manufacturing processes for 2-Chloro-4-(methoxymethoxy)phenol is not currently available in the surveyed literature. General synthesis of similar phenol (B47542) derivatives often involves the protection of the hydroxyl group, followed by chlorination and other functional group manipulations. The methoxymethoxy group is a common protecting group for phenols, typically introduced using chloromethyl methyl ether in the presence of a base.

Chemical Reactivity

Specific studies detailing the chemical reactivity of 2-Chloro-4-(methoxymethoxy)phenol, including its oxidation, reduction, and hydrolysis characteristics, are not publicly documented. Based on its structure, the compound would be expected to undergo reactions typical of substituted phenols, such as electrophilic aromatic substitution, although the directing effects would be influenced by both the chloro and methoxymethoxy substituents. The methoxymethoxy group can be cleaved under acidic conditions to regenerate the phenol (B47542).

Applications

There is no specific information available regarding the commercial or research applications of 2-Chloro-4-(methoxymethoxy)phenol. Compounds with similar structures, such as other substituted phenols, are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net

Pharmacological and Toxicological Profile

No data is available concerning the pharmacological effects, mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), or the toxicological profile of 2-Chloro-4-(methoxymethoxy)phenol in biological systems.

Environmental Fate and Ecotoxicological Impact

Information regarding the environmental persistence, degradation pathways, bioaccumulation potential, and the ecotoxicological effects of 2-Chloro-4-(methoxymethoxy)phenol on various organisms and ecosystems is not available in the public record.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(methoxymethoxy)phenol, and how can reaction efficiency be optimized?

- Methodology : Begin with a halogenation reaction on 4-(methoxymethoxy)phenol using chlorinating agents (e.g., Cl2/FeCl3 or N-chlorosuccinimide). Monitor regioselectivity via <sup>1</sup>H NMR to confirm substitution at the 2-position . Optimize reaction conditions (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to maximize yield. Include controls to minimize side products like over-chlorination or ether cleavage .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC-MS : Quantify purity and detect trace impurities (e.g., residual starting materials).

- FT-IR : Confirm the presence of C-Cl (600–800 cm<sup>−1</sup>) and methoxymethoxy ether (C-O-C, ~1100 cm<sup>−1</sup>).

- Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C) : Assign aromatic proton splitting patterns to verify substitution positions .

- Single-crystal X-ray diffraction (if crystalline): Resolve bond lengths/angles using SHELXL .

Q. What stability considerations are critical for storing this compound?

- Methodology : Conduct accelerated stability studies under varying conditions (humidity, temperature, light). Store in amber glassware at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the methoxymethoxy group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of the methoxymethoxy and chloro substituents influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : Perform computational studies (DFT calculations) to map electron density distribution on the aromatic ring. Compare with experimental data from nitration or sulfonation reactions. Use Hammett constants (σmeta for Cl and σpara for OMe) to predict directing effects. Validate via <sup>13</sup>C NMR chemical shift analysis of reaction products .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Case 1 : If <sup>1</sup>H NMR shows unexpected splitting, check for dynamic effects (e.g., hindered rotation of the methoxymethoxy group) using variable-temperature NMR.

- Case 2 : Discrepancies in mass spectrometry (e.g., [M+H]<sup>+</sup> vs. [M+Na]<sup>+</sup>) require calibration with internal standards and high-resolution MS (HRMS).

- Cross-validation : Compare crystallographic data (SHELXL-refined structures) with spectroscopic results to confirm assignments .

Q. How can researchers design a catalytic system for selective deprotection of the methoxymethoxy group without cleaving the C-Cl bond?

- Methodology : Test Lewis acids (e.g., BCl3, TMSOTf) under mild conditions. Monitor reaction progress via TLC and GC-MS. Optimize selectivity by adjusting solvent polarity (e.g., CH2Cl2 vs. THF) and temperature. Use kinetic studies to identify rate-determining steps .

Q. What computational tools are effective for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities.

- MD simulations : Analyze stability of ligand-protein complexes (GROMACS/NAMD) over 100-ns trajectories.

- QSAR : Corrogate substituent effects (Cl, OMe) with bioactivity data from analogous phenolic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.